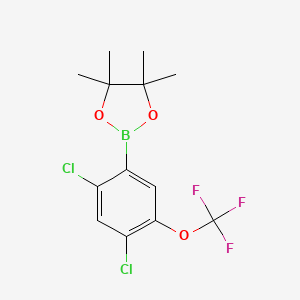

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester

Description

Significance of Boronic Acid Derivatives in Modern Chemistry

Boronic acids and their derivatives occupy a central role in contemporary synthetic chemistry due to their unique reactivity and stability. These compounds serve as indispensable intermediates in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction, which has revolutionized the synthesis of biaryl structures in pharmaceuticals and materials science. The inherent Lewis acidity of boronic acids enables their participation in diverse transformations, including conjugate additions, homologations, and electrophilic allyl shifts. Beyond synthetic applications, boronic acids exhibit biological relevance through interactions with diol-containing biomolecules, such as saccharides and serine proteases, enabling applications in targeted drug delivery and biosensing.

The pinacol ester derivative of boronic acids, characterized by a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety, enhances stability against moisture and oxidation while retaining reactivity under anhydrous coupling conditions. This balance of stability and utility has made pinacol esters a preferred form for handling and storing boronic acid derivatives in industrial and academic settings.

Historical Development of Halogenated Phenylboronic Acid Pinacol Esters

The incorporation of halogen substituents into phenylboronic acid derivatives emerged as a strategy to modulate electronic and steric properties for specialized applications. Early work in the late 20th century focused on brominated and chlorinated arylboronic esters, which demonstrated enhanced reactivity in cross-coupling reactions due to the electron-withdrawing effects of halogens. The development of halogenated pinacol esters gained momentum with the advent of palladium-catalyzed methodologies, which tolerated halogenated substrates and enabled the synthesis of complex polyhalogenated architectures.

A pivotal advancement was the introduction of trifluoromethoxy (-OCF₃) groups, which combine electronegativity with lipophilicity, making these derivatives valuable in agrochemical and pharmaceutical synthesis. The synergistic effects of halogens and fluorinated groups in boronic esters were systematically explored in the 2010s, leading to optimized protocols for their preparation and functionalization.

Evolution of Research on Fluorinated Boronic Ester Derivatives

Fluorinated boronic esters represent a critical subclass due to fluorine’s ability to influence molecular conformation and intermolecular interactions. Studies on catechol-based fluorinated arylboronic esters revealed that fluorine substituents modulate crystal packing through C–H···F and F···F contacts, enabling the design of materials with tailored supramolecular architectures. The trifluoromethoxy group, in particular, enhances metabolic stability and membrane permeability, driving its adoption in drug discovery.

Recent advances in photoredox catalysis have expanded access to fluorinated boronic esters. For instance, visible light-induced C–H halogenation methods allow the direct functionalization of benzyl boronic esters, bypassing traditional multistep syntheses. These innovations have facilitated the preparation of previously inaccessible fluorinated derivatives, including geminal diborons and polyhalogenated species.

Position of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic Acid, Pinacol Ester in Organoboron Chemistry

This compound (CAS 2377607-20-8) exemplifies the convergence of halogenation and fluorination strategies in modern organoboron chemistry. Its structure features:

- Chlorine substituents at the 2- and 4-positions, which enhance electrophilicity and direct cross-coupling reactions.

- A trifluoromethoxy group at the 5-position, imparting lipophilicity and resistance to oxidative degradation.

- A pinacol ester protecting group, ensuring stability during storage and handling.

This compound’s unique substitution pattern enables its use in synthesizing polyfunctionalized aromatics for applications in optoelectronics and bioactive molecule development. Its molecular formula (C₁₃H₁₄BCl₂F₃O₃) and structural features are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄BCl₂F₃O₃ |

| Molecular Weight | 356.96 g/mol |

| IUPAC Name | 2-(2,4-Dichloro-5-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| InChI Key | VCLVTIQCLFFUDH-UHFFFAOYSA-N |

The compound’s utility lies in its ability to participate in Suzuki-Miyaura couplings with sterically demanding partners, a reactivity profile attributed to the electron-deficient aryl ring and the stabilizing pinacol ester. Ongoing research explores its incorporation into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where its halogen and fluorine substituents could direct hierarchical assembly through halogen bonding and dipole interactions.

Properties

IUPAC Name |

2-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BCl2F3O3/c1-11(2)12(3,4)22-14(21-11)7-5-10(20-13(17,18)19)9(16)6-8(7)15/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCLVTIQCLFFUDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BCl2F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is extensively used in organic synthesis for constructing complex molecules, especially in pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand enzyme mechanisms and interactions. Medicine: It is used in the development of new drugs, particularly in the synthesis of biologically active molecules. Industry: Its application in material science for developing advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts, leading to the formation of biaryl compounds. The molecular targets and pathways involved are typically related to the specific reactions it undergoes, such as the Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Substituent Effects on Solubility

Pinacol esters of phenylboronic acids generally exhibit superior solubility in organic solvents compared to their parent boronic acids due to reduced hydrogen-bonding capacity and increased hydrophobicity . The solubility of 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester can be inferred from analogous compounds:

Key Observations :

- The trifluoromethoxy (OCF₃) group enhances hydrophobicity, slightly reducing solubility in polar solvents (e.g., acetone) compared to esters with acetamide or hydroxyl substituents .

- Chlorine substituents (electron-withdrawing) further lower polarity, aligning with trends observed in halogenated phenylboronic esters .

Hydrolysis Kinetics

Hydrolysis of pinacol esters to boronic acids is critical for applications requiring controlled release (e.g., prodrug activation). Substituent electronic and steric effects significantly influence hydrolysis rates:

Mechanistic Insights :

Reactivity in Cross-Coupling Reactions

The trifluoromethoxy and chloro substituents influence electronic and steric profiles, affecting Suzuki-Miyaura coupling efficiency:

Key Factors :

- Steric bulk at the 2-position may hinder catalyst accessibility.

Design Considerations :

- The OCF₃ group may reduce ROS sensitivity compared to hydroxyl or aminomethyl substituents due to increased stability .

- Chlorine substituents enhance lipophilicity, favoring tissue penetration in drug delivery applications .

Biological Activity

2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid, pinacol ester (commonly referred to as compound 1) is a boronic acid derivative that exhibits significant biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This compound is notable for its ability to form reversible covalent bonds with diols, which has implications for its use in drug design and as a biochemical probe.

- Molecular Formula : C13H14BCl2F3O3

- Molecular Weight : 356.96 g/mol

- CAS Number : 2377607-20-8

The compound features a trifluoromethoxy group that enhances its electrophilicity and reactivity, particularly in interactions with biological molecules.

The biological activity of phenylboronic acids, including compound 1, primarily stems from their ability to interact with hydroxyl-containing biomolecules. This interaction is facilitated by the formation of boronate esters, which can stabilize interactions with carbohydrates and other biomolecules. The selectivity of these interactions can be influenced by the positioning of substituents on the phenyl ring.

Biological Applications

- Antimicrobial Activity : Recent studies have shown that boronic acids exhibit antibacterial properties. Compound 1 has been evaluated against common pathogens such as Escherichia coli and Bacillus cereus, demonstrating potential as an antimicrobial agent due to its ability to disrupt bacterial cell wall synthesis .

- Glucose Binding : The ortho-substituted phenylboronic acids have shown a unique ability to selectively bind d-glucose over d-fructose. This property can be harnessed for diagnostic applications in diabetes management, where glucose detection is crucial .

- Catalytic Applications : Compound 1 is also utilized in catalytic reactions such as Suzuki-Miyaura coupling, where it acts as a reagent for the formation of carbon-carbon bonds. Its stability and reactivity make it a valuable component in organic synthesis .

Study 1: Antibacterial Efficacy

A study published in April 2021 evaluated the antibacterial potency of various trifluoromethoxy phenylboronic acids against E. coli and B. cereus. The results indicated that compound 1 exhibited significant inhibition zones compared to control groups, suggesting its potential utility in developing new antibacterial agents .

Study 2: Glucose Binding Affinity

Research conducted by Hansen et al. demonstrated that ortho-(trifluoromethoxy)phenylboronic acid binds d-glucose with higher affinity than d-fructose. This finding was supported by binding assays that quantified the interaction strength using fluorescence spectroscopy .

Table 1: Biological Activity Summary

| Property | Value |

|---|---|

| Molecular Weight | 356.96 g/mol |

| Purity | ≥95% |

| Appearance | White crystalline solid |

| Storage Temperature | 4-8°C |

Q & A

Basic: What are the key synthetic strategies for preparing substituted phenylboronic acid pinacol esters like 2,4-Dichloro-5-(trifluoromethoxy)phenylboronic acid pinacol ester?

Methodological Answer:

Synthesis typically involves reacting the parent boronic acid with pinacol under controlled conditions. Key steps include:

- Acid-catalyzed esterification : Use pinacol (1.1–1.5 equiv) in anhydrous THF or dichloromethane with a catalytic amount of HCl or H₂SO₄ at 0–25°C for 6–24 hours .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the ester.

- Yield optimization : Monitor reaction progress via TLC or NMR to avoid over-esterification or decomposition.

Basic: How does the pinacol ester moiety influence solubility in organic solvents?

Methodological Answer:

Pinacol esters enhance solubility compared to free boronic acids. Key trends:

| Solvent | Solubility (g/100 mL, 25°C) | Notes |

|---|---|---|

| Chloroform | >10 | Highest due to polarity matching |

| THF | 5–8 | Ideal for Suzuki couplings |

| Cyclohexane | <1 | Low solubility limits utility |

| Acetone | 6–9 | Miscible with aqueous phases |

Polar aprotic solvents (e.g., DMF, DMSO) are avoided due to competitive coordination with boron .

Basic: What are standard reaction conditions for Suzuki-Miyaura cross-coupling using phenylboronic acid pinacol esters?

Methodological Answer:

Typical conditions include:

- Catalyst : Pd(PPh₃)₄ (2–5 mol%) or PdCl₂(dppf) (1–3 mol%).

- Base : K₂CO₃ or Cs₂CO₃ (2–3 equiv) in THF/H₂O (3:1) at 60–80°C for 12–24 hours .

- Limitations : Pinacol esters may underperform vs. boronic acids or trifluoroborates in Rh-catalyzed systems due to slower transmetalation .

Advanced: How can researchers resolve contradictions in reactivity data for pinacol esters in cross-coupling reactions?

Methodological Answer:

Conflicting reactivity (e.g., poor performance in Rh-catalyzed amination vs. Pd-based Suzuki) arises from:

- Transmetalation kinetics : Rh catalysts favor boronic acids over esters .

- Steric effects : Bulky pinacol groups hinder coordination to metal centers .

Solutions : - Screen alternative catalysts (e.g., Ni(COD)₂ for electron-deficient substrates).

- Pre-activate esters via hydrolysis (e.g., H₂O/THF, 50°C, 1–2 hours) .

Advanced: How is this compound applied in ROS-responsive drug delivery systems?

Methodological Answer:

The pinacol ester acts as a ROS-sensitive "switch":

- Mechanism : ROS (e.g., H₂O₂) cleaves the ester, releasing active boronic acid and a fluorescent reporter (e.g., naphthalimide derivatives) .

- Experimental design :

Advanced: What methodologies optimize solvent selection for reactions involving pinacol esters?

Methodological Answer:

Use solubility parameters (Hansen solubility spheres) and computational tools:

- Step 1 : Determine Hildebrand solubility parameters (δ) for the ester (δ ≈ 18–20 MPa¹/²).

- Step 2 : Match with solvents (e.g., δ = 19.0 for THF; δ = 18.2 for chloroform).

- Step 3 : Validate via cloud-point titration (e.g., hexane titration in THF) .

Advanced: How is this compound used in Boron Neutron Capture Therapy (BNCT) agents?

Methodological Answer:

Pinacol esters improve boron delivery to tumors:

- Synthesis : Conjugate with phthalimide or benzamide scaffolds via amide coupling (EDCI/HOBt, DMF, 25°C) .

- In vitro testing :

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.